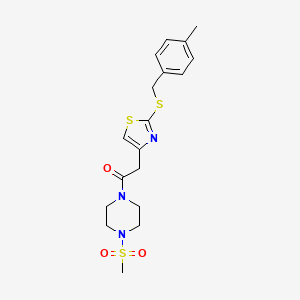
2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H23N3O3S3 and its molecular weight is 425.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N3O2S2, with a molecular weight of approximately 396.55 g/mol. The structure features a thiazole ring, a piperazine moiety, and a methylsulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N3O2S2 |
| Molecular Weight | 396.55 g/mol |
| CAS Number | 941875-81-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzyl chloride with a thioamide to form the thiazole ring. Subsequent reactions introduce the piperazine and methylsulfonyl groups through acylation and substitution reactions, yielding the final product.
Synthetic Route Overview
- Formation of Thiazole Ring : Reaction of 4-methylbenzyl chloride with thioamide.
- Acylation : Introduction of the acetamido group using acetic anhydride.
- Substitution : Coupling with piperazine derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting potential use in treating inflammatory diseases .
- Antitumor Effects : Preliminary studies show cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), indicating its potential as an anticancer agent .
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in cellular signaling pathways. The thiazole ring can interact with target proteins, blocking their function and leading to reduced cell proliferation and inflammation.
Case Studies and Research Findings
Several studies have evaluated the biological effects of similar thiazole derivatives:
- Antibacterial Activity : A study reported that derivatives with thiazole rings exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .
- Antitumor Activity : In vivo studies demonstrated that compounds similar to this derivative inhibited tumor growth in mouse models, showcasing their potential as therapeutic agents .
- Mechanistic Insights : Research on related compounds indicated that thiazole derivatives could modulate enzyme activity linked to cancer progression, providing a rationale for their use in anticancer therapies .
特性
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S3/c1-14-3-5-15(6-4-14)12-25-18-19-16(13-26-18)11-17(22)20-7-9-21(10-8-20)27(2,23)24/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBRRQDJWQYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














